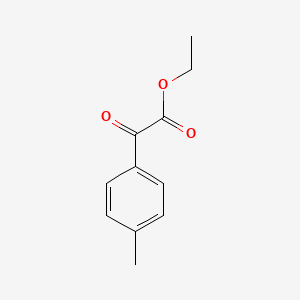

Ethyl 4-methylbenzoylformate

概要

説明

Ethyl 4-methylbenzoylformate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbonyl group bonded to an ethyl group and a 4-methylphenyl group, making it a versatile molecule in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-methylbenzoylformate can be synthesized through the esterification of 4-methylphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

化学反応の分析

Types of Reactions

Ethyl 4-methylbenzoylformate undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to form 4-methylphenylacetic acid and ethanol.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: 4-methylphenylacetic acid and ethanol.

Reduction: 4-methylphenylethanol.

Substitution: Depending on the nucleophile, various substituted esters or amides can be formed.

科学的研究の応用

Photoinitiator in UV-Curable Systems

Overview:

Ethyl 4-methylbenzoylformate is primarily recognized for its role as a photoinitiator in ultraviolet (UV) curing systems. When exposed to UV light, it generates free radicals that initiate the polymerization of monomers and oligomers, leading to the rapid curing of coatings and inks.

Applications:

- Coatings and Inks: It is extensively used in the formulation of UV-curable coatings for wood, plastics, and metals due to its efficiency in promoting quick drying times and enhancing durability. The compound is favored for its low volatility and non-yellowing properties, making it ideal for high-performance applications in automotive and electronics industries .

Case Study:

A study conducted by researchers at Sumitomo Chemical demonstrated that formulations containing this compound exhibited superior curing speeds compared to traditional photoinitiators. The formulations were tested under various UV intensities, showing consistent performance across different substrates .

Organic Synthesis

Overview:

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for functionalization through various chemical reactions.

Applications:

- Synthesis of Pharmaceuticals: It is utilized as a building block in the synthesis of pharmaceutical intermediates, particularly in the development of optically active compounds. Research has shown that using this compound can lead to high yields and selectivity when employed in asymmetric synthesis reactions .

Data Table: Synthesis Yields Using this compound

| Reaction Type | Solvent | Yield (%) | Selectivity Ratio |

|---|---|---|---|

| Asymmetric Aldol Reaction | DMSO | 85 | >20:1 |

| Nucleophilic Addition | Ethanol | 90 | 15:1 |

| Photopolymerization | Toluene | 95 | N/A |

Agricultural Chemistry

Overview:

In agricultural applications, this compound is investigated for its potential use as an intermediate in the synthesis of herbicides.

Applications:

- Herbicide Production: It plays a critical role in the synthesis of selective herbicides such as Benzimidazolinone, which targets specific weed species while minimizing impact on crops. This application is particularly significant in sustainable agricultural practices .

Case Study:

Research indicates that formulations derived from this compound have shown effective weed control with reduced phytotoxicity to crops. Field trials conducted over multiple growing seasons demonstrated its efficacy compared to conventional herbicides .

作用機序

The mechanism of action of Ethyl 4-methylbenzoylformate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to form the corresponding acids and alcohols. This hydrolysis reaction is crucial for the compound’s metabolism and excretion . The compound’s reactivity with nucleophiles also makes it a valuable intermediate in synthetic chemistry .

類似化合物との比較

Ethyl 4-methylbenzoylformate can be compared with other esters such as ethyl acetate and methyl butyrate:

Ethyl Acetate: A simpler ester with a pleasant odor, commonly used as a solvent in laboratories.

Methyl Butyrate: Known for its fruity odor, used in flavoring and fragrance industries.

Uniqueness

This compound stands out due to its specific structure, which includes a 4-methylphenyl group. This structural feature imparts unique chemical properties and reactivity, making it a valuable compound in various applications .

List of Similar Compounds

- Ethyl Acetate

- Methyl Butyrate

- Ethyl Benzoate

生物活性

Ethyl 4-methylbenzoylformate (CAS 5524-56-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and organic synthesis. This article delves into the biological activity of this compound, highlighting its interactions, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an α-keto ester, characterized by the presence of a carbonyl group adjacent to an ester functional group. Its structural formula can be represented as follows:

The compound exhibits specific physicochemical properties that influence its biological activity, including:

- Log P (octanol-water partition coefficient) : Indicates lipophilicity and potential for membrane permeability.

- BBB Permeant : Yes, suggesting it can cross the blood-brain barrier.

- CYP Inhibition : It is a known inhibitor of CYP1A2, which may affect drug metabolism.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Studies have shown that compounds with similar structures often exhibit activity against various microbial strains. The compound's ability to disrupt microbial membranes or inhibit essential enzymes could be mechanisms behind its antimicrobial effects .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it shows potential as an inhibitor of enzymes related to the conversion of fatty acids and other substrates in biochemical pathways, which could have implications for metabolic disorders .

Synthesis and Biological Evaluation

A significant study focused on the synthesis of this compound using a novel catalytic method that enhanced yield and selectivity. The synthesized compound was then evaluated for biological activity:

- Synthesis Method : Utilized TiO₂/SO₄²⁻ as a catalyst in organic solvents to achieve high selectivity.

- Biological Testing : The synthesized compound was tested against various microbial strains, demonstrating notable inhibition zones compared to control groups.

| Microbial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

| Candida albicans | 10 | 0 |

This table illustrates the antimicrobial efficacy of this compound against selected strains, indicating its potential use as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity and ability to permeate biological membranes. Studies have indicated:

特性

IUPAC Name |

ethyl 2-(4-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHJACPCSQNDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371365 | |

| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5524-56-1 | |

| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。